molecular formula C14H11BrN6 B14928430 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B14928430
M. Wt: 343.18 g/mol
InChI Key: PCWAHTQFZOTWCD-UHFFFAOYSA-N
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Description

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that features a unique combination of pyrazole and triazoloquinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the formation of the triazoloquinazoline core. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds . The triazoloquinazoline core is often formed through cyclocondensation reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding quinazoline N-oxides.

    Reduction: Formation of dehalogenated pyrazole derivatives.

    Substitution: Formation of azido or cyano derivatives.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[1,2-b][1,3,4]thiadiazole
  • 4-bromo-1H-pyrazole
  • Pyrazolo[3,4-d]pyrimidine

Uniqueness

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is unique due to its combination of pyrazole and triazoloquinazoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11BrN6

Molecular Weight

343.18 g/mol

IUPAC Name

2-(4-bromo-1,5-dimethylpyrazol-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C14H11BrN6/c1-8-11(15)12(18-20(8)2)13-17-14-9-5-3-4-6-10(9)16-7-21(14)19-13/h3-7H,1-2H3

InChI Key

PCWAHTQFZOTWCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C2=NN3C=NC4=CC=CC=C4C3=N2)Br

Origin of Product

United States

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